ETHYL 3-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE
Overview
Description
Ethyl 3-({[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate is a complex organic compound with the molecular formula C18H16ClN5O3 It is characterized by the presence of a tetrazole ring, a chlorophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent coupling with other functional groups. One common method involves the reaction of 4-chlorophenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with ethyl 3-aminobenzoate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product. Catalysts and solvents are often employed to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-({[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The tetrazole ring and chlorophenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminobenzoate: A precursor in the synthesis of the target compound.
4-Chlorophenylhydrazine: Another precursor used in the formation of the tetrazole ring.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness
Ethyl 3-({[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
ethyl 3-[[2-[5-(4-chlorophenyl)tetrazol-2-yl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O3/c1-2-27-18(26)13-4-3-5-15(10-13)20-16(25)11-24-22-17(21-23-24)12-6-8-14(19)9-7-12/h3-10H,2,11H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMVDBLVLVRXBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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